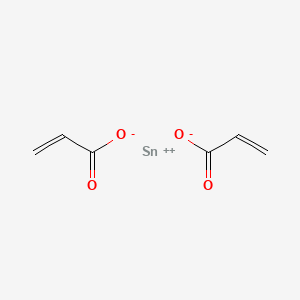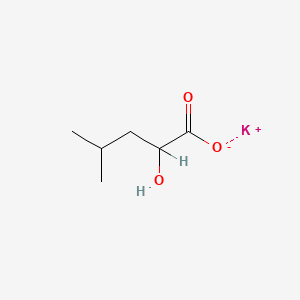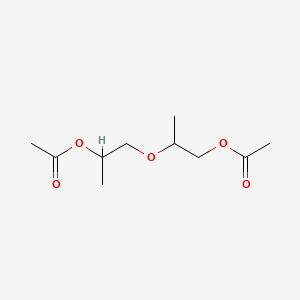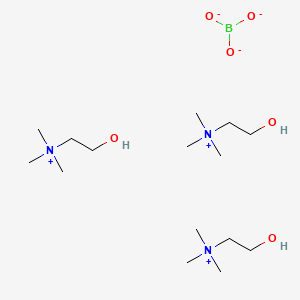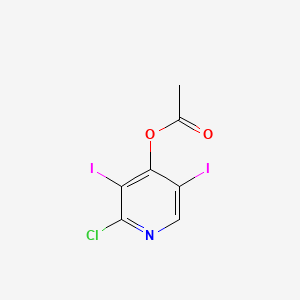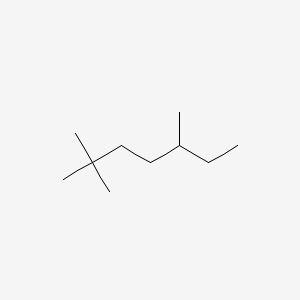
Heptane, 2,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 2,2,5-trimethyl-: is an organic compound with the molecular formula C10H22 . It is a branched alkane and is also known by its IUPAC name, 2,2,5-trimethylheptane . This compound is a colorless liquid at room temperature and is primarily used in the field of organic chemistry for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptane, 2,2,5-trimethyl- typically involves the alkylation of heptane with appropriate alkylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of Heptane, 2,2,5-trimethyl- often involves the catalytic cracking of petroleum fractions followed by distillation to isolate the desired compound. This method ensures the production of high-purity Heptane, 2,2,5-trimethyl- for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: Heptane, 2,2,5-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert Heptane, 2,2,5-trimethyl- to simpler hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Heptane, 2,2,5-trimethyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a reference standard in chromatographic analysis.
Industry: Applied in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
The mechanism of action of Heptane, 2,2,5-trimethyl- involves its interaction with various molecular targets and pathways. As a non-polar solvent, it can dissolve non-polar substances and facilitate chemical reactions by providing a medium for reactants to interact. Its branched structure also influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- Heptane, 2,5,5-trimethyl-
- Heptane, 2,3,5-trimethyl-
- Heptane, 2,2,4-trimethyl-
Comparison: Heptane, 2,2,5-trimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, solubility, and reactivity. For example, Heptane, 2,5,5-trimethyl- has a different arrangement of methyl groups, leading to variations in its thermodynamic properties .
Properties
CAS No. |
20291-95-6 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,5-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-9(2)7-8-10(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
GZJFAWOTMWATOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)

